molecular formula C9H14N2O3 B15069589 (8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione CAS No. 90058-25-6

(8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione

Cat. No.: B15069589
CAS No.: 90058-25-6
M. Wt: 198.22 g/mol
InChI Key: RDUZNDBHVAWDKB-LURJTMIESA-N
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Description

(S)-8-(Hydroxymethyl)-6,9-diazaspiro[45]decane-7,10-dione is a spirocyclic compound that features a unique structure with a spiro junction connecting two heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a diamine with a cyclic anhydride, followed by a series of cyclization and functionalization steps to introduce the hydroxymethyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of (S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The carbonyl groups in the spirocyclic structure can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, such as carboxylic acids, alcohols, and substituted spirocyclic compounds.

Scientific Research Applications

(S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-(Dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione
  • 8-(4-Hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione

Uniqueness

(S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione is unique due to its specific spirocyclic structure and the presence of both hydroxymethyl and diazaspiro groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

90058-25-6

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

(8S)-8-(hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione

InChI

InChI=1S/C9H14N2O3/c12-5-6-7(13)11-9(8(14)10-6)3-1-2-4-9/h6,12H,1-5H2,(H,10,14)(H,11,13)/t6-/m0/s1

InChI Key

RDUZNDBHVAWDKB-LURJTMIESA-N

Isomeric SMILES

C1CCC2(C1)C(=O)N[C@H](C(=O)N2)CO

Canonical SMILES

C1CCC2(C1)C(=O)NC(C(=O)N2)CO

Origin of Product

United States

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